

Application Notes and Protocols for Labeling Peptides with MB 543 DBCO

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the fluorescent labeling of azide-modified peptides with MB 543 DBCO via copper-free click chemistry. MB 543 DBCO is a bright, photostable, and highly water-soluble rhodamine-based dye, making it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and high-resolution microscopy techniques.[1][2] The dibenzocyclooctyne (DBCO) group reacts specifically and efficiently with azide-functionalized molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[3][4] This bioorthogonal reaction proceeds readily under mild conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling sensitive biological molecules.[3][5]

MB 543 DBCO exhibits an absorption maximum at approximately 544 nm and an emission maximum at around 560 nm.[1][2] It is also insensitive to pH changes in the range of 3 to 10.[1] These spectral properties make it compatible with common laser lines (e.g., 532 nm) and filter sets used in fluorescence imaging.

Quantitative Data Summary

The following table summarizes key quantitative data for **MB 543 DBCO**, which is essential for experimental design and data analysis.



Parameter	Value	Reference
Maximum Excitation Wavelength (λex)	544 nm	[1][2]
Maximum Emission Wavelength (λem)	560 nm	[1][2]
Molar Extinction Coefficient	105,000 cm ⁻¹ M ⁻¹	[2]
Molecular Weight	~1074.34 g/mol	[2]
Purity	>95% (HPLC)	[2]
Solubility	Water, DMSO, DMF, MeOH	[2]

Experimental Protocols Materials and Reagents

- · Azide-modified peptide
- MB 543 DBCO
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Phosphate-buffered saline (PBS), pH 7.2-7.4
- Deionized water
- Purification system (e.g., HPLC)
- Lyophilizer

Protocol for Labeling Peptides with MB 543 DBCO

This protocol describes the general procedure for labeling an azide-containing peptide with **MB 543 DBCO**. Optimization of molar ratios and reaction times may be necessary for specific peptides.

1. Reagent Preparation:



- Peptide Solution: Prepare a stock solution of the azide-modified peptide in a compatible buffer, such as PBS. The concentration will depend on the specific peptide and downstream application.
- **MB 543 DBCO** Stock Solution: Dissolve **MB 543 DBCO** in anhydrous DMSO or DMF to prepare a stock solution, typically at a concentration of 1-10 mM. Protect the solution from light.

2. Labeling Reaction:

- Add a 1.5 to 10-fold molar excess of the MB 543 DBCO stock solution to the azide-modified peptide solution.[6] A higher molar excess can increase the labeling efficiency but may also lead to challenges in removing the unreacted dye during purification.[7]
- Mix the reaction components thoroughly by gentle vortexing or pipetting.
- Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.[6] Higher temperatures can accelerate the reaction, but lower temperatures may be preferable for sensitive peptides.[6]
- 3. Purification of the Labeled Peptide:
- Following the incubation, it is crucial to remove the unreacted MB 543 DBCO from the labeled peptide. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purification.[8]
- Example HPLC Purification Protocol:
 - Column: C18 reverse-phase column.
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.[8]
 - Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the labeled peptide. The optimal gradient will depend on the hydrophobicity of the peptide.



- Detection: Monitor the elution profile at both 220 nm (for the peptide backbone) and ~544 nm (for the MB 543 dye). The peak corresponding to the labeled peptide should absorb at both wavelengths.
- Collect the fractions containing the purified labeled peptide.
- 4. Lyophilization and Storage:
- Lyophilize the purified fractions to obtain the labeled peptide as a powder.
- Store the lyophilized peptide at -20°C or -80°C, protected from light.

Determination of Degree of Labeling (DOL)

The degree of labeling, which is the average number of dye molecules conjugated to each peptide, can be determined spectrophotometrically using the following formula:

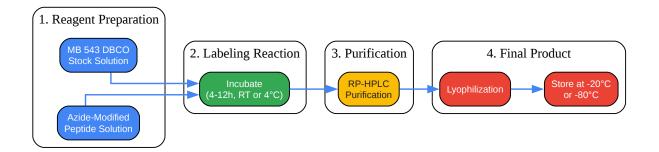
DOL = (Amax of conjugate \times epeptide) / [(A280 of conjugate - (Amax of conjugate \times CF280)) \times edye]

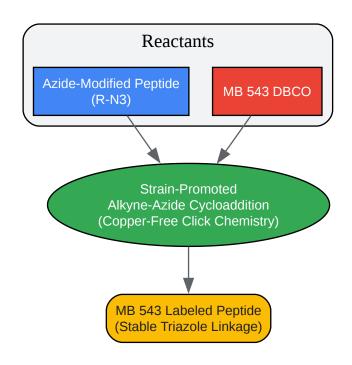
Where:

- Amax is the absorbance of the conjugate at the maximum absorption wavelength of the dye (~544 nm).
- A280 is the absorbance of the conjugate at 280 nm.
- εpeptide is the molar extinction coefficient of the peptide at 280 nm.
- εdye is the molar extinction coefficient of MB 543 DBCO (105,000 cm⁻¹M⁻¹).
- CF280 is the correction factor for the dye's absorbance at 280 nm (A280 / Amax of the free dye).

Visualizations







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